N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzamide

Descripción

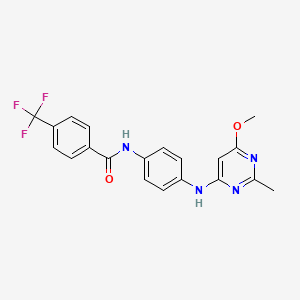

N-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzamide is a small-molecule benzamide derivative featuring a pyrimidine core and a trifluoromethyl-substituted aromatic system. The compound’s structure includes:

- Pyrimidine moiety: A 6-methoxy-2-methylpyrimidin-4-yl group linked via an amino bridge to a phenyl ring.

- Benzamide backbone: A 4-(trifluoromethyl)benzamide group, contributing to lipophilicity and metabolic stability.

This compound is structurally optimized for interactions with biological targets, particularly kinases or enzymes requiring aromatic stacking or hydrophobic interactions. The trifluoromethyl group enhances electronegativity and bioavailability, while the pyrimidine core mimics nucleotide structures, enabling competitive inhibition .

Propiedades

IUPAC Name |

N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N4O2/c1-12-24-17(11-18(25-12)29-2)26-15-7-9-16(10-8-15)27-19(28)13-3-5-14(6-4-13)20(21,22)23/h3-11H,1-2H3,(H,27,28)(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGRIEKKFTWERS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzamide typically involves multiple steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving methoxyacetaldehyde and methylamine, followed by cyclization with a suitable reagent.

Amination: The pyrimidine derivative is then subjected to an amination reaction with 4-aminophenylamine to introduce the amino group.

Coupling with Benzamide: The final step involves coupling the aminopyrimidine derivative with 4-(trifluoromethyl)benzoyl chloride under basic conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amine or alcohol derivatives.

Substitution: Formation of substituted benzamide derivatives.

Aplicaciones Científicas De Investigación

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mecanismo De Acción

The mechanism of action of N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.

Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific binding interactions.

Comparación Con Compuestos Similares

Structural Analogues with Trifluoromethyl-Benzamide Motifs

Key Observations :

- Thienopyrimidine () enhances π-π stacking and metabolic resistance.

- Substituent Effects : The trifluoromethyl group consistently improves lipophilicity (logP ~3.5–4.2) and target affinity across analogues. Chloro or imidazole substituents (e.g., ) modulate solubility and off-target effects.

Pharmacokinetic and Physicochemical Comparisons

Key Observations :

Actividad Biológica

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzamide is a synthetic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its complex structure and potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C20H17F3N4O2 |

| Molecular Weight | 402.377 g/mol |

| Structural Features | Pyrimidine moiety, trifluoromethyl group |

The trifluoromethyl group is known to enhance the lipophilicity of compounds, which can improve their bioavailability and interaction with biological targets.

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzamide is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or other diseases.

- Receptor Interaction : It can bind to various receptors, modulating their activity and influencing cellular signaling pathways.

- Cytotoxicity : Studies indicate that this compound exhibits cytotoxic effects on cancer cell lines, leading to apoptosis.

Anticancer Activity

Research has highlighted the anticancer potential of N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzamide against various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range, indicating strong potency against these cell lines.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.0 | Induction of apoptosis |

| HeLa | 8.0 | Cell cycle arrest |

| A549 | 6.5 | Inhibition of proliferation |

Case Studies

- Study on MCF-7 Cells : A study reported that N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzamide induced apoptosis in MCF-7 cells through the activation of caspase pathways, leading to cell death at concentrations as low as 5 µM .

- In Vivo Studies : Animal studies have shown that this compound significantly reduces tumor growth in xenograft models, demonstrating its potential as an effective therapeutic agent in oncology .

- Synergistic Effects : When combined with other chemotherapeutic agents, N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzamide exhibited enhanced efficacy, suggesting a synergistic effect that could be exploited for combination therapies .

Q & A

Q. Table 1: Key Reaction Conditions

| Step | Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| 1 | O-Benzyl hydroxylamine HCl, KCO | Amine activation | |

| 2 | p-Trifluoromethyl benzoyl chloride | Acylation | |

| 3 | Sodium pivalate in CHCN | Stabilization of intermediates |

How can reaction yields be optimized during the coupling of pyrimidine and benzamide moieties?

Answer:

- Temperature Control : Maintain 0–5°C during acyl chloride additions to minimize side reactions .

- Catalyst Use : Triethylamine (EtN) enhances nucleophilicity of amine groups in pyrimidine intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate high-purity products .

What analytical techniques are most effective for characterizing this compound’s structural integrity?

Answer:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns on the pyrimidine ring and benzamide group .

- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., m/z 408.458 for CHNO) .

- X-ray Crystallography : Resolve intramolecular interactions, such as hydrogen bonds stabilizing the pyrimidine-amine linkage .

How does the trifluoromethyl group influence the compound’s reactivity and stability?

Answer:

- Electron-Withdrawing Effects : The -CF group increases electrophilicity of the benzamide carbonyl, enhancing reactivity with nucleophiles .

- Metabolic Stability : Improves resistance to oxidative degradation compared to non-fluorinated analogs .

- Lipophilicity : LogP increases by ~1.5 units, impacting membrane permeability in biological assays .

What are common pitfalls in interpreting spectral data, and how can they be mitigated?

Answer:

- Overlapping Peaks in NMR : Use 2D NMR (e.g., HSQC, HMBC) to resolve signals from aromatic protons .

- Artifacts in Mass Spectra : Avoid adduct formation by using high-purity solvents and tuning ionization parameters .

- Crystallization Issues : Optimize solvent polarity (e.g., DMF/water mixtures) to obtain diffraction-quality crystals .

How do structural modifications to the pyrimidine ring affect biological activity?

Answer:

- Methoxy vs. Ethoxy Substitutions : Methoxy at C6 (vs. ethoxy) reduces steric hindrance, improving binding to kinase targets .

- Methyl at C2 : Enhances π-stacking interactions in enzyme active sites, as shown in comparative docking studies .

- Amino Linker Flexibility : Rigid aryl-amino groups (e.g., para-substituted phenyl) improve selectivity over off-target receptors .

What safety protocols are essential during synthesis?

Answer:

- Handling Mutagenic Intermediates : Use fume hoods and closed systems when working with anomeric amides, which may exhibit Ames test-positive mutagenicity .

- Decomposition Risks : Store intermediates at -20°C to prevent thermal degradation (e.g., DSC data shows decomposition above 25°C) .

- Waste Disposal : Neutralize acyl chlorides with aqueous NaHCO before disposal .

How can researchers resolve contradictions in reported synthetic protocols?

Answer:

- Solvent Polarity : Conflicting yields in CHCl vs. THF may arise from varying dielectric constants; optimize via dielectric constant tables .

- Catalyst Screening : Test alternatives (e.g., DMAP vs. EtN) if literature methods fail to replicate .

- Scale-Up Adjustments : Transition from batch to flow reactors to maintain efficiency at larger scales .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.